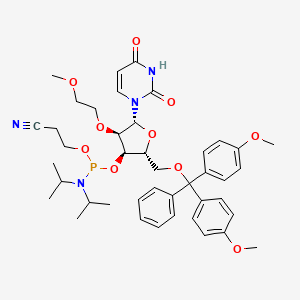
Triethyl Amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylamine is a base used to prepare esters and amides from acyl chlorides as well as in the synthesis of quaternary ammonium compounds . It acts as a catalyst in the formation of urethane foams and epoxy resins, dehydrohalogenation reactions, acid neutralizer for condensation reactions, and Swern oxidations . It is also known to drive polymerization reaction .
Synthesis Analysis
Triethylamine is prepared by the alkylation of ammonia with ethanol . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Amines react with sulfonyl groups to form sulfonamides . You get a complicated series of reactions on heating primary amines with halogenoalkanes to give a mixture of products .Molecular Structure Analysis
Triethylamine has the molecular formula C6H15N . The structure of Triethylamine is not explicitly mentioned in the search results.Chemical Reactions Analysis
Triethylamine is readily alkylated to give the corresponding quaternary ammonium salt . It is also useful in dehydrohalogenation reactions and Swern oxidations . Triethylamine is mainly used in the production of quaternary ammonium compounds for textile auxiliaries and quaternary ammonium salts of dyes .Physical And Chemical Properties Analysis
Triethylamine is a colourless volatile liquid with a strong fishy odor . It has a molecular weight of 101.1900 .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Triethylamine is used in one-pot reactions including triethyl orthoformate and amines as valuable and efficient reagents for carrying out two-, three- or four-component organic reactions . It is also used as a tuning agent of the MIL-125 particle morphology and its effect on the photocatalytic activity .
Eigenschaften
CAS-Nummer |
1221-44-8 |
|---|---|
Molekularformel |
C10H11BrO |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



